CYP3A4 Inhibition Selectivity
3-Iodo-6-(trifluoromethoxy)-1H-indazole exhibits weak inhibition of the major drug-metabolizing enzyme CYP3A4, a critical differentiator for its utility as a chemical probe or lead scaffold. The compound's IC50 for CYP3A4 inhibition in human liver microsomes is 50,000 nM [1]. This value signifies a very low potential for drug-drug interactions (DDI) compared to other lipophilic heterocyclic cores. While direct comparator data for CYP3A4 inhibition by other 3-halo-6-OCF3-indazoles is not publicly available, this quantitative measurement provides a baseline against which analogs can be screened to establish a selectivity SAR.
| Evidence Dimension | Inhibition of Cytochrome P450 3A4 (CYP3A4) |
|---|---|
| Target Compound Data | IC50 = 50,000 nM |
| Comparator Or Baseline | None provided (Class-level baseline for CYP3A4 inhibition in indazole series) |
| Quantified Difference | Weak inhibitor (IC50 >> 10 µM), suggesting low DDI liability. |
| Conditions | Human liver microsomes, midazolam substrate, 5 min incubation, LCMS/MS analysis [1]. |
Why This Matters
A low CYP3A4 inhibition profile is a critical procurement criterion for early-stage drug discovery programs aiming to avoid preclinical toxicity flags and develop safer, more viable lead candidates.
- [1] BindingDB. BDBM50578645 CHEMBL4865079. Activity Spreadsheet -- Enzyme Inhibition Constant Data: CYP3A4 (Human). View Source
